3-nitrobenzenesulfonyl fluoride chemical properties
3-nitrobenzenesulfonyl fluoride chemical properties
An In-Depth Technical Guide to 3-Nitrobenzenesulfonyl Fluoride: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-nitrobenzenesulfonyl fluoride (3-NBSF), a versatile reagent in modern organic synthesis and a valuable building block in drug discovery. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
3-Nitrobenzenesulfonyl fluoride is an aromatic compound distinguished by a sulfonyl fluoride group (-SO₂F) and a nitro group (-NO₂) positioned meta to each other on a benzene ring. This specific arrangement dictates its electronic properties and reactivity profile. The strong electron-withdrawing nature of both substituents renders the sulfur atom highly electrophilic, yet the inherent strength of the sulfur-fluorine bond imparts significant stability compared to its sulfonyl chloride analogue.
Table 1: Physicochemical Properties of 3-Nitrobenzenesulfonyl Fluoride
| Property | Value | Source(s) |
| CAS Number | 349-78-0 | [1] |
| Molecular Formula | C₆H₄FNO₄S | [1] |
| Molecular Weight | 205.16 g/mol | [1] |
| Appearance | Typically a solid | [2] (analogue) |
| Purity | ≥98% (typical commercial grade) | [1] |
| Topological Polar Surface Area (TPSA) | 77.28 Ų | [1] |
| LogP | 1.253 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis Pathway
The synthesis of 3-nitrobenzenesulfonyl fluoride is typically achieved in a two-step process starting from nitrobenzene. The initial step involves the sulfochlorination of nitrobenzene, followed by a halide exchange reaction.
Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride Nitrobenzene is reacted with an excess of chlorosulfonic acid at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution. Subsequent treatment with an inorganic acid chloride, such as thionyl chloride, completes the conversion to 3-nitrobenzenesulfonyl chloride in high yield.[3][4] This method is advantageous for its high yield (around 96%) and the high thermal stability of the reaction mixture.[3]
Step 2: Fluorination The resulting 3-nitrobenzenesulfonyl chloride is then converted to the target sulfonyl fluoride. This is a nucleophilic substitution at the sulfur center, where chloride is displaced by fluoride. A common and effective method involves reacting the sulfonyl chloride with a fluoride salt like potassium bifluoride (KHF₂) in a suitable solvent system.[5]
Isomeric Effects on Reactivity and Biological Activity
It is critical to distinguish the properties of 3-NBSF from its isomers. Research has shown that ortho-nitrobenzenesulfonyl fluorides possess remarkable antibacterial activity against drug-resistant pathogens. [5][6][7]This activity is strictly dependent on the ortho configuration of the nitro and sulfonyl fluoride groups, which is believed to be necessary for activation by bacterial nitroreductases. [8][9]The meta (3-NBSF) and para isomers are inactive in these assays. [9]This makes 3-NBSF an essential tool as a negative control in SAR (Structure-Activity Relationship) studies and highlights the profound impact of substituent placement on biological function.
Applications in Research and Development
Advanced Sulfonamide Synthesis
Sulfonamides are a critical pharmacophore in a vast number of therapeutic agents. The stability of 3-NBSF allows for its use in synthetic routes where more reactive sulfonyl chlorides would fail. Recent advancements have demonstrated that the latent reactivity of sulfonyl fluorides can be "unlocked" using Lewis acids.
Experimental Protocol: Calcium Triflimide-Catalyzed Sulfonamide Synthesis
This protocol describes a modern, reliable method for coupling sulfonyl fluorides with amines, leveraging the unique reactivity of the S-F bond. [10]
-
Reaction Setup: To an oven-dried vial, add 3-nitrobenzenesulfonyl fluoride (1.0 equiv), the desired amine (2.0 equiv), and calcium triflimide [Ca(NTf₂)₂] (1.0 equiv).
-
Solvent Addition: Add anhydrous tert-amyl alcohol to achieve a concentration of 0.20 M with respect to the sulfonyl fluoride.
-
Reaction Conditions: Seal the vial and heat the mixture to 60 °C with vigorous stirring for 24 hours.
-
Monitoring: The reaction progress can be monitored by LC/MS or TLC. The high stability of the starting material means that in the absence of the Ca(NTf₂)₂ catalyst, little to no reaction is observed. [10]5. Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Causality: The calcium (II) ion acts as a Lewis acid, coordinating to the oxygen and fluorine atoms of the sulfonyl fluoride group. This coordination polarizes the S-F bond, significantly increasing the electrophilicity of the sulfur atom and making it susceptible to attack by even weakly nucleophilic amines.
Building Block for Drug Discovery and Chemical Probes
Beyond its direct use in forming sulfonamides, 3-NBSF serves as a versatile building block. The nitro group can be readily reduced to an amine, which can then be further functionalized, providing a route to a wide array of substituted benzenesulfonyl fluorides or sulfonamides. [6]This allows for the systematic exploration of chemical space around a core scaffold, which is fundamental to lead optimization in drug discovery.
Safety, Handling, and Storage
As a reactive chemical, 3-nitrobenzenesulfonyl fluoride requires careful handling. The following best practices are based on data for structurally similar sulfonyl fluorides and nitroaromatic compounds.
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Primary Hazards: Sulfonyl fluorides should be treated as corrosive and toxic. They can cause severe skin burns and eye damage. [2][11][12]Inhalation of dust or fumes should be avoided. [13]* Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield. [12]* Handling: Avoid creating dust. Use non-sparking tools and prevent electrostatic discharge. [13][14]Keep away from incompatible materials.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. [11][12]For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture, which can slowly hydrolyze the sulfonyl fluoride. [11]* Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents. [11]
Conclusion
3-Nitrobenzenesulfonyl fluoride is more than a simple reagent; it is a sophisticated tool for modern chemical synthesis. Its unique balance of high stability and tunable reactivity, characteristic of SuFEx chemistry, provides a distinct advantage over traditional sulfonyl chlorides. While its biological activity profile differs starkly from its ortho-isomer, this very difference makes it an invaluable component in rigorous SAR studies. For the medicinal chemist and the process scientist alike, a thorough understanding of the principles outlined in this guide will enable the effective and safe application of this versatile molecule in the pursuit of novel chemical entities.
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